molecular formula C21H18N2O2 B504780 2-benzamido-N-(2-methylphenyl)benzamide CAS No. 94871-75-7

2-benzamido-N-(2-methylphenyl)benzamide

Cat. No.: B504780
CAS No.: 94871-75-7
M. Wt: 330.4g/mol
InChI Key: JEAJQHPJGJWODN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzamido-N-(2-methylphenyl)benzamide is a synthetic organic compound belonging to the benzamide family, characterized by its specific molecular structure featuring multiple aromatic rings . This compound is presented as a high-purity chemical for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic applications. Compounds within the benzamide class are of significant interest in scientific research due to their versatile properties and potential as key intermediates in synthetic pathways . Researchers utilize this chemical in organic synthesis and pharmaceutical development, where it can serve as a building block for the creation of more complex molecules. Its structure suggests potential for exploration in various biochemical and pharmacological assays, consistent with related benzamide derivatives that are investigated for their specific biological activities . Proper handling procedures are essential. It is recommended to store this product under inert gas, such as nitrogen or argon, at a temperature of 2–8 °C to ensure long-term stability . Researchers should consult the Safety Data Sheet (SDS) before use and employ appropriate personal protective equipment.

Properties

CAS No.

94871-75-7

Molecular Formula

C21H18N2O2

Molecular Weight

330.4g/mol

IUPAC Name

2-benzamido-N-(2-methylphenyl)benzamide

InChI

InChI=1S/C21H18N2O2/c1-15-9-5-7-13-18(15)22-21(25)17-12-6-8-14-19(17)23-20(24)16-10-3-2-4-11-16/h2-14H,1H3,(H,22,25)(H,23,24)

InChI Key

JEAJQHPJGJWODN-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Data

Physicochemical Properties :
  • Solubility : The ortho-methyl group in 2-benzamido-N-(2-methylphenyl)benzamide reduces aqueous solubility compared to para-substituted analogs (e.g., 4-methoxy derivatives) .
  • Melting Point : Analogous 2-benzamido derivatives exhibit high melting points (>360 K) due to strong crystal packing via hydrogen bonds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.